BenchChemオンラインストアへようこそ!

APHS

COX-2 Selective Inhibition Covalent Inactivation Enzyme Kinetics

APHS (2-acetoxyphenyl hept-2-ynyl sulfide) is a synthetic, small-molecule, O-acetyl, S-alkyl thio ether of 2-thio phenol. It functions as a covalent, irreversible inactivator of cyclooxygenase-2 (COX-2), the inducible prostaglandin G/H synthase isoform.

Molecular Formula C15H18O2S
Molecular Weight 262.4 g/mol
CAS No. 209125-28-0
Cat. No. B1667558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPHS
CAS209125-28-0
SynonymsAPHS
N'-(3-aminopropyl)homospermidine
Molecular FormulaC15H18O2S
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCCCC#CCSC1=CC=CC=C1OC(=O)C
InChIInChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3
InChIKeyGXMBHQRROXQUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APHS (CAS 209125-28-0): A Covalent, Selective COX-2 Inactivator for Targeted Prostaglandin Synthase Research


APHS (2-acetoxyphenyl hept-2-ynyl sulfide) is a synthetic, small-molecule, O-acetyl, S-alkyl thio ether of 2-thio phenol [1]. It functions as a covalent, irreversible inactivator of cyclooxygenase-2 (COX-2), the inducible prostaglandin G/H synthase isoform [2]. Unlike the vast majority of clinically used non-steroidal anti-inflammatory drugs (NSAIDs) which are reversible, competitive inhibitors, APHS achieves selective COX-2 inhibition by acetylating a specific active-site serine residue (Ser-516), analogous to the mechanism of aspirin, but with substantially enhanced potency and selectivity for the COX-2 isoform [3]. This compound is a foundational research tool derived from structure-activity relationship (SAR) optimization of a novel class of 2-acetoxyphenyl alkyl sulfides [2].

Why Simple NSAID Substitution with APHS is Impossible: Mechanism-Based Differentiation Demands Compound-Specific Selection


APHS is not functionally interchangeable with other COX-2 inhibitors, whether they are reversible, competitive inhibitors (e.g., celecoxib, rofecoxib, NS-398) or even other covalent inactivators (e.g., aspirin). Its unique combination of an S-alkyl, hept-2-ynyl thioether moiety and an O-acetyl leaving group yields a specific, time-dependent, irreversible inactivation profile that is quantitatively distinct [1]. Reversible inhibitors act only while bound to the enzyme's active site, whereas APHS permanently disables COX-2 molecules through covalent acetylation [2]. Compared to aspirin, which also acetylates COX enzymes, APHS exhibits a >20-fold increase in COX-2 selectivity and a >60-fold increase in reactivity, stemming from a distinct binding orientation enabled by its optimized alkyl sulfide tail [1]. Substituting APHS with a reversible COX-2 inhibitor, or even another covalent NSAID like aspirin, will not recapitulate the same temporal dynamics of enzyme inhibition, downstream prostaglandin synthesis blockade, or cellular functional outcomes, as demonstrated in comparative studies [1]. This makes compound-specific validation and selection non-negotiable for experimental consistency.

Quantitative Differentiation of APHS: Evidence-Based Comparator Analysis for Scientific Procurement


Enhanced Potency and Isoform Selectivity: APHS vs. Aspirin on Recombinant Human COX Enzymes

In a direct comparison using human recombinant COX-1 and COX-2 enzymes, APHS demonstrates significantly enhanced potency and selectivity for COX-2 relative to aspirin. While aspirin is a known covalent modifier of both isoforms, its potency and selectivity are limited [1].

COX-2 Selective Inhibition Covalent Inactivation Enzyme Kinetics

Mechanism of Action: Covalent, Irreversible Acetylation vs. Reversible Binding of Celecoxib and Rofecoxib

APHS belongs to a unique class of selective COX-2 *inactivators* that covalently modify the enzyme, in contrast to the vast majority of selective COX-2 inhibitors (e.g., celecoxib, rofecoxib, etoricoxib) which are reversible, competitive inhibitors [1]. APHS acetylates the Ser-516 residue in the COX-2 active site, leading to permanent loss of enzymatic function [2].

Covalent Inhibitor Irreversible Inactivation Mechanistic Pharmacology

Cellular Efficacy: Comparative Inhibition of COX-2 in Murine Macrophages vs. Lead Analogues

In a cellular context using murine macrophages, APHS (compound 70) effectively inhibits COX-2 activity. This cellular efficacy is a critical differentiator from the initial lead compound 2-acetoxyphenyl methyl sulfide (36) and the intermediate alkyl analogue 2-acetoxyphenyl heptyl sulfide (46) [1].

Cell-Based Assay COX-2 Activity Macrophage

Neuroprotection: Comparable Efficacy to NS-398 in Primary Cortical Neuron Model

APHS demonstrates neuroprotective effects in cultured cortical neurons subjected to excitotoxic injury, a property shared with other selective COX-2 inhibitors [1]. In a functional cellular assay, APHS-mediated neuroprotection was comparable to that of the established selective COX-2 inhibitor NS-398 [1].

Neuroprotection Excitotoxicity COX-2 Inhibition

Structural Optimization: The Hept-2-ynyl Moiety Confers Superior Potency and Selectivity Over Saturated Alkyl Analogs

APHS is the product of a systematic SAR campaign that identified the hept-2-ynyl thioether chain as optimal for COX-2 inhibitory potency and selectivity within the 2-acetoxyphenyl alkyl sulfide class [1]. This structural feature distinguishes it from earlier lead compounds and other potential tool compounds.

Structure-Activity Relationship SAR Drug Design

APHS Application Scenarios: Translating Quantitative Differentiation into High-Impact Research


Investigating Sustained COX-2 Blockade in Washout and Long-Term Cell Culture Experiments

The irreversible, covalent mechanism of APHS [1] makes it uniquely suited for experiments where maintaining COX-2 inhibition after compound removal is critical. In standard washout experiments, reversible inhibitors like celecoxib or rofecoxib will rapidly dissociate from the enzyme, leading to a return of prostaglandin synthesis. APHS, having permanently acetylated the COX-2 active site, ensures sustained inhibition, allowing researchers to study the long-term consequences of COX-2 ablation without continuous drug exposure.

Probing COX-2-Dependent Neuroinflammation and Excitotoxicity In Vitro

APHS is a validated tool for neurobiology research, specifically for modeling COX-2's role in excitotoxic neuronal injury. In cultured cortical neurons, APHS at 10 µM provides significant protection against NMDA-induced cell death, an effect reversed by PGE2, confirming its on-target activity [2]. Its use is indicated when a highly selective, covalent COX-2 inhibitor is required to dissect the specific contribution of COX-2-derived prostaglandins to neuronal stress pathways, offering a mechanistic alternative to the reversible inhibitor NS-398.

Validating COX-2 as a Target in Cancer Cell Proliferation and Inflammatory Signaling

APHS has been shown to inhibit COX-2 activity in inflammatory cell lines and attenuate the growth of COX-2-expressing colon cancer cells [3]. Given its potent biochemical profile (COX-2 IC50 = 0.8 µM) and 20-fold selectivity over COX-1 [3], APHS serves as a superior tool for definitively establishing the requirement for COX-2 enzymatic activity in cancer cell models. Its covalent nature ensures that any observed phenotypic effect is due to sustained target engagement, making it a robust reagent for target validation studies in oncology and inflammation research.

Benchmarking New Covalent COX-2 Inhibitors in Biochemical and Cellular Assays

As the archetypal and most well-characterized member of the 2-acetoxyphenyl alkyl sulfide class of covalent COX-2 inactivators [3], APHS is an essential reference standard. Researchers developing novel covalent inhibitors for COX-2 or other targets can use APHS as a benchmark for potency (COX-2 IC50 = 0.8 µM, COX-1 IC50 = 17 µM), selectivity (20-fold), and mechanism (Ser-516 acetylation) in head-to-head biochemical and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for APHS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.